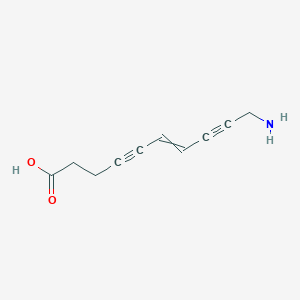
10-Aminodec-6-ene-4,8-diynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Aminodec-6-ene-4,8-diynoic acid is a unique organic compound characterized by its complex structure, which includes a primary amine group, a carboxylic acid group, and multiple unsaturated bonds, including double and triple bonds . This compound is part of the alkylamide family, known for their bioactive properties .
Métodos De Preparación
The synthesis of 10-Aminodec-6-ene-4,8-diynoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable alkyne precursor.
Formation of the Diynoic Acid: The alkyne undergoes a series of reactions to introduce the necessary triple bonds and carboxylic acid group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
10-Aminodec-6-ene-4,8-diynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds.
Substitution: The amine and carboxylic acid groups can participate in substitution reactions, forming amides or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
10-Aminodec-6-ene-4,8-diynoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound’s bioactive properties make it a subject of interest in biological studies, particularly in understanding its effects on cellular processes.
Medicine: Research is ongoing into its potential therapeutic applications, including its antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 10-Aminodec-6-ene-4,8-diynoic acid involves its interaction with various molecular targets. The compound can interact with cell surface receptors and intracellular signaling molecules, leading to various biological effects. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and cell proliferation .
Comparación Con Compuestos Similares
10-Aminodec-6-ene-4,8-diynoic acid can be compared with other alkylamides, such as:
Spilanthol: Known for its analgesic properties.
Pellitorine: Exhibits antimicrobial activity.
Sanshool: Used for its tingling sensation in culinary applications.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of this compound in its specific uses and effects.
Propiedades
Número CAS |
651733-25-4 |
|---|---|
Fórmula molecular |
C10H11NO2 |
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
10-aminodec-6-en-4,8-diynoic acid |
InChI |
InChI=1S/C10H11NO2/c11-9-7-5-3-1-2-4-6-8-10(12)13/h1,3H,6,8-9,11H2,(H,12,13) |
Clave InChI |
LHWBNGRPTSMJBJ-UHFFFAOYSA-N |
SMILES canónico |
C(CC(=O)O)C#CC=CC#CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[RuCl(p-cymene)((R)-binap)]Cl](/img/structure/B12518527.png)
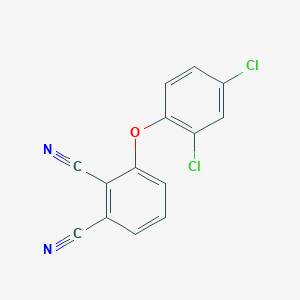

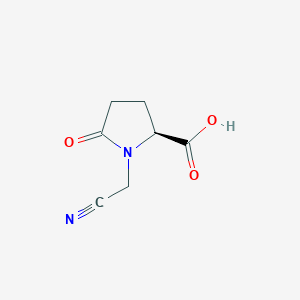

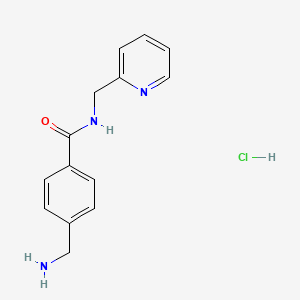
![2-[3,5-Dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-5,7-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12518567.png)
![2-methyl-6-nitro-2-[[4-[4-[4-(trifluoromethoxy)phenoxy]-1-piperidyl]phenoxy]methyl]-3H-imidazo[2,1-b]oxazole](/img/structure/B12518575.png)
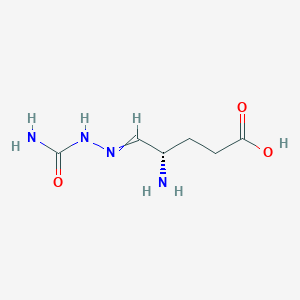
![2-Propanone, 1-(2R)-1,5-dioxaspiro[5.5]undec-2-yl-](/img/structure/B12518589.png)
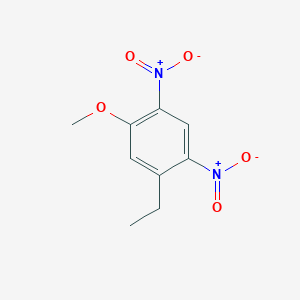
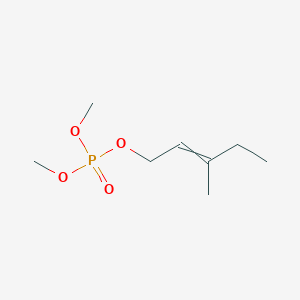
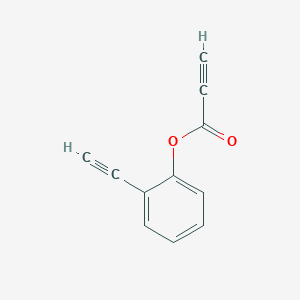
![Ethyl thieno[2,3-b]quinoline-2-carboxylate](/img/structure/B12518623.png)
